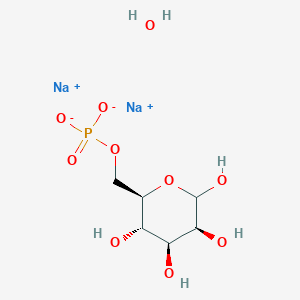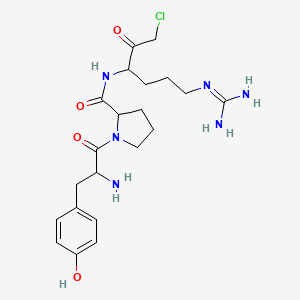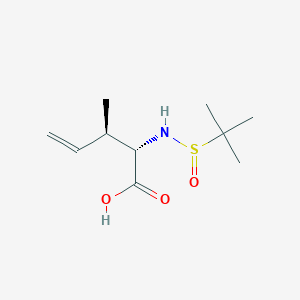
(~21~Ne)Neon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neon-21 is a stable isotope of the noble gas neon, which has the atomic number 10. Neon is a colorless, odorless, and inert gas that exists in trace amounts in the Earth’s atmosphere. Neon-21, specifically, is one of the three stable isotopes of neon, the others being neon-20 and neon-22. This isotope has gained significance in various scientific fields due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neon-21 is not typically synthesized in a laboratory setting due to its natural occurrence. It is produced through the interaction of cosmic rays with certain target materials, particularly in the Earth’s atmosphere and on the surface of terrestrial objects .
Industrial Production Methods: Neon-21 is primarily obtained through the fractional distillation of liquid air. This process involves cooling air to very low temperatures to liquefy it and then gradually warming it to separate the different components based on their boiling points. Neon, including its isotopes, is isolated from this mixture .
Chemical Reactions Analysis
Types of Reactions: Neon-21, like other neon isotopes, is chemically inert and does not readily undergo chemical reactions. This is due to its complete valence electron shell, which makes it highly stable and unreactive .
Common Reagents and Conditions: Given its inert nature, neon-21 does not react with common reagents under standard conditions. It remains stable and does not form compounds easily .
Major Products Formed: Since neon-21 does not typically engage in chemical reactions, there are no major products formed from reactions involving this isotope .
Scientific Research Applications
Neon-21 has several important applications in scientific research:
Cosmogenic Nuclide Dating: Neon-21 is used in cosmogenic nuclide dating, a method for determining the age of rocks and meteorites by measuring the concentration of isotopes produced by cosmic rays.
Low-Temperature Physics: Due to its inert nature and low boiling point, neon-21 is used in experiments involving low-temperature physics to study atomic and molecular properties.
Plasma Studies: Neon-21 is utilized in plasma research to understand plasma behavior and properties.
Environmental Science: It is used in environmental studies to trace atmospheric processes and interactions.
Mechanism of Action
Neon-21 does not have a mechanism of action in the traditional sense, as it is an inert gas and does not interact chemically with other substances. Its effects in scientific applications are primarily due to its physical properties, such as its stability and inertness .
Comparison with Similar Compounds
Neon-20: The most abundant isotope of neon, making up about 90.48% of natural neon. It shares the same inert properties as neon-21 but differs in mass.
Neon-22: Another stable isotope of neon, comprising about 9.25% of natural neon.
Other Noble Gases: Helium, argon, krypton, xenon, and radon are noble gases with similar inert properties.
Uniqueness of Neon-21: Neon-21 is unique due to its specific isotopic properties, which make it valuable in cosmogenic nuclide dating and other scientific research applications. Its rarity and stability contribute to its distinct role in various fields .
Properties
CAS No. |
13981-35-6 |
|---|---|
Molecular Formula |
Ne |
Molecular Weight |
20.9938467 g/mol |
IUPAC Name |
neon-21 |
InChI |
InChI=1S/Ne/i1+1 |
InChI Key |
GKAOGPIIYCISHV-OUBTZVSYSA-N |
Isomeric SMILES |
[21Ne] |
Canonical SMILES |
[Ne] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12062519.png)


![1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone](/img/structure/B12062529.png)




![methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12062559.png)


